cinnamyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate
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Overview
Description
Cinnamyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives
Mechanism of Action
Target of Action
The primary targets of the compound “cinnamyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate” are currently unknown. This compound is a derivative of the benzo[de]isoquinoline-1,3-dione system , which has been synthesized for various applications, including as chemosensor systems . .
Mode of Action
As a derivative of the benzo[de]isoquinoline-1,3-dione system , it may interact with biological targets in a similar manner to other compounds in this class.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds in the benzo[de]isoquinoline-1,3-dione system exhibit high chemosensor selectivity in the determination of anions . This suggests that cinnamyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate may interact with enzymes, proteins, and other biomolecules in a way that influences biochemical reactions.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cinnamyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate typically involves the reaction of cinnamyl alcohol with 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the product. The reaction conditions are optimized to minimize the formation of by-products and reduce the overall production cost.
Chemical Reactions Analysis
Types of Reactions
Cinnamyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Cinnamyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Cinnamyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate can be compared with other benzo[de]isoquinoline derivatives, such as:
Naphthalimide derivatives: Known for their fluorescent properties and used as chemosensors.
Phthalimide derivatives: Used in the synthesis of various organic compounds and pharmaceuticals.
Isoquinoline derivatives: Investigated for their potential biological activities and therapeutic applications.
Properties
IUPAC Name |
[(E)-3-phenylprop-2-enyl] 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-22(30-17-7-10-18-8-2-1-3-9-18)15-6-16-26-24(28)20-13-4-11-19-12-5-14-21(23(19)20)25(26)29/h1-5,7-14H,6,15-17H2/b10-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFUQDQMNOLVLV-JXMROGBWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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